- Deacylation method using hydroxide ion-type base as catalyst, China, , ,
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl a-D-Glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- インチ: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChIKey: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- ほほえんだ: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
計算された属性
- せいみつぶんしりょう: 194.07900
- どういたいしつりょう: 194.079
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 99.4
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1,46 g/cm3
- ゆうかいてん: 167.0 to 170.0 deg-C
- ふってん: 389.1°C at 760 mmHg
- フラッシュポイント: 189.1 °C
- 屈折率: 157.5 ° (C=10, H2O)
- すいようせい: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogP: -2.56730
- マーカー: 6080
- かんど: Hygroscopic
- 酸性度係数(pKa): pKa (25°): 13.71
- ひせんこうど: 158.9 º (c=10, water)
- ようかいせい: 未確定
Methyl a-D-Glucopyranoside セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: S24/25
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- 福カードFコード:3-10
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- TSCA:Yes
Methyl a-D-Glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥32.0 | 2022-06-10 | |
Cooke Chemical | A5394912-25G |
Methyl α-D-glucopyranoside |
97-30-3 | 98% | 25g |
RMB 23.20 | 2025-02-21 | |
Enamine | EN300-92952-0.1g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-92952-0.25g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98.0%(GC) | 25g |
¥145.0 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |
Methyl α-D-glucopyranoside, |
97-30-3 | 500g |
¥587.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |
Methyl alpha-D-glucopyranoside, 98% |
97-30-3 | 98% | 500g |
¥2364.00 | 2023-02-26 | |
Ambeed | A248611-100g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 100g |
$18.0 | 2025-02-21 | |
Enamine | EN300-92952-10.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Enamine | EN300-92952-25.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 25.0g |
$38.0 | 2025-03-21 |
Methyl a-D-Glucopyranoside 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Catalytic transfer hydrogenation of sugar derivativesCarbohydrate Polymers, 2001, 45(2), 139-145,
ごうせいかいろ 4
1.2 Reagents: Imidazole ; rt
- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donorsChemistry Letters, 2015, 44(6), 846-848,
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharidesOrganic & Biomolecular Chemistry, 2021, 19(2), 338-347,
ごうせいかいろ 6
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharidesAngewandte Chemie, 2006, 45(38), 6349-6352,
ごうせいかいろ 7
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethersSynlett, 2007, (20), 3131-3136,
ごうせいかいろ 8
ごうせいかいろ 9
- Microwave-assisted rapid deacetalation of carbohydratesSynthetic Communications, 2005, 35(15), 2025-2031,
ごうせいかいろ 10
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/waterTetrahedron, 2002, 58(1), 129-133,
ごうせいかいろ 11
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting GroupsOrganic Letters, 2016, 18(20), 5396-5399,
ごうせいかいろ 12
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflateOrganic & Biomolecular Chemistry, 2005, 3(22), 4129-4133,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
ごうせいかいろ 16
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugarsCarbohydrate Research, 1992, 229(1), 141-7,
ごうせいかいろ 17
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditionsTetrahedron, 2004, 60(50), 11465-11475,
ごうせいかいろ 18
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478,
ごうせいかいろ 19
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydesJournal of Chemical Research, 2017, 41(6), 358-364,
ごうせいかいろ 20
- Photochemistry of 2-Nitrobenzylidene AcetalsJournal of Organic Chemistry, 2009, 74(22), 8647-8658,
Methyl a-D-Glucopyranoside Raw materials
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- D(+)-Glucose
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside 関連文献
-
Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945
-
Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
-
Vladimir A. Potapov,Svetlana V. Amosova,Elena V. Abramova,Maxim V. Musalov,Konstantin A. Lyssenko,M. G. Finn New J. Chem. 2015 39 8055
-
Molin Zhou,Wenlong Yin,Fei Liang,Arthur Mar,Zheshuai Lin,Jiyong Yao,Yicheng Wu J. Mater. Chem. C 2016 4 10812
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
John F. Beck,Joseph A. R. Schmidt Dalton Trans. 2012 41 860
-
Katarína Hroboňová,Jakub Morav?ík,Jozef Lehotay,Daniel W. Armstrong Anal. Methods 2015 7 4577
Methyl a-D-Glucopyranosideに関する追加情報
Recent Advances in the Study of Methyl α-D-Glucopyranoside (CAS 97-30-3): Applications and Mechanisms
Methyl α-D-Glucopyranoside (CAS 97-30-3) is a derivative of glucose that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its methylated anomeric carbon, serves as a crucial intermediate in the synthesis of various bioactive molecules and has been extensively studied for its role in glycoscience. Recent studies have explored its applications in drug delivery systems, enzymatic processes, and as a model compound for understanding carbohydrate-protein interactions. The unique chemical properties of Methyl α-D-Glucopyranoside make it a valuable tool for researchers aiming to develop novel therapeutic agents and diagnostic tools.
One of the most notable advancements in the study of Methyl α-D-Glucopyranoside is its utilization in glycoconjugate vaccine development. Researchers have demonstrated that this compound can be used to stabilize carbohydrate antigens, thereby enhancing the immunogenicity of vaccines targeting bacterial and viral pathogens. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of Methyl α-D-Glucopyranoside as a linker molecule in the synthesis of pneumococcal polysaccharide vaccines, resulting in improved stability and efficacy. This breakthrough underscores the potential of Methyl α-D-Glucopyranoside in addressing global health challenges.
In addition to its applications in vaccine development, Methyl α-D-Glucopyranoside has been investigated for its role in enzymatic glycosylation reactions. Recent research has shown that this compound can act as a substrate for glycosyltransferases, facilitating the synthesis of complex oligosaccharides with high specificity. A 2022 study in ACS Chemical Biology reported the use of Methyl α-D-Glucopyranoside in the enzymatic production of heparan sulfate analogs, which have potential applications in anticoagulant therapies. These findings highlight the versatility of Methyl α-D-Glucopyranoside as a biochemical tool.
Furthermore, the mechanistic insights into the interactions between Methyl α-D-Glucopyranoside and carbohydrate-binding proteins have been a focal point of recent studies. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of this compound with lectins and other proteins. A 2023 paper in Nature Communications revealed that Methyl α-D-Glucopyranoside exhibits selective binding to certain lectins, which could be exploited for targeted drug delivery systems. This research opens new avenues for the design of glycan-based therapeutics.
Despite these promising developments, challenges remain in the large-scale production and application of Methyl α-D-Glucopyranoside. Issues such as cost-effective synthesis and scalability need to be addressed to fully realize its potential in industrial and clinical settings. Recent efforts have focused on optimizing synthetic routes, including enzymatic and chemical methods, to improve yield and purity. A 2023 review in Biotechnology Advances summarized these advancements, emphasizing the need for interdisciplinary collaboration to overcome existing limitations.
In conclusion, Methyl α-D-Glucopyranoside (CAS 97-30-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from vaccine development to enzymatic synthesis, underscore its importance in advancing glycoscience. Future research should aim to address the challenges associated with its production and application, paving the way for innovative therapeutic solutions. The ongoing studies on this compound hold great promise for the development of next-generation biopharmaceuticals.
97-30-3 (Methyl a-D-Glucopyranoside) 関連製品
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 9002-18-0(Agar)
- 58-86-6(D(+)-Xylose)
- 57-50-1(Sucrose, Ultra Pure)
- 7473-45-2(Methyl b-D-Ribofuranoside)
- 87-72-9(L-Arabinose)
- 585-88-6(Maltitol)
- 63-42-3(Lactose)
